molecular formula C23H20N4O2 B2758677 1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea CAS No. 1207003-29-9

1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2758677
CAS No.: 1207003-29-9
M. Wt: 384.439
InChI Key: ZAVIXGDYYQESQR-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea typically involves the cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the oxidative cyclization of N-acyl hydrazones using oxidizing agents such as lead tetraacetate, potassium permanganate, or ferric chloride . Another approach involves the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate, ferric chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Dehydration Reagents: Melamine-formaldehyde resin supported sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzhydryl and benzyl groups contribute to its stability and potential interactions with biological targets .

Properties

IUPAC Name

1-benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-22(25-23-27-26-20(29-23)16-17-10-4-1-5-11-17)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVIXGDYYQESQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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